molecular formula C12H9ClN4O2 B1220499 4-CHLORO-N'-(PYRAZINE-2-CARBONYL)BENZOHYDRAZIDE

4-CHLORO-N'-(PYRAZINE-2-CARBONYL)BENZOHYDRAZIDE

Cat. No.: B1220499
M. Wt: 276.68 g/mol
InChI Key: XMRUGQJFSZJSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide is a chemical compound that has garnered attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a chloro-substituted benzohydrazide moiety linked to a pyrazine-2-carbonyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide typically involves the reaction of 4-chlorobenzohydrazide with pyrazine-2-carbonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions in an appropriate solvent, such as dichloromethane or tetrahydrofuran, to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzohydrazide derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N’-(pyrazine-2-carbonyl)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for bacterial survival. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-N’-(pyrazine-2-carbonyl)benzohydrazide stands out due to its combined structural features, which confer unique chemical and biological properties. Its potential as a multi-functional compound in various scientific and industrial applications highlights its significance compared to other similar compounds .

Properties

Molecular Formula

C12H9ClN4O2

Molecular Weight

276.68 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)pyrazine-2-carbohydrazide

InChI

InChI=1S/C12H9ClN4O2/c13-9-3-1-8(2-4-9)11(18)16-17-12(19)10-7-14-5-6-15-10/h1-7H,(H,16,18)(H,17,19)

InChI Key

XMRUGQJFSZJSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=NC=CN=C2)Cl

solubility

27.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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